molecular formula C22H19ClFN5O2 B2596382 N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide CAS No. 946332-39-4

N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide

Cat. No.: B2596382
CAS No.: 946332-39-4
M. Wt: 439.88
InChI Key: LJJJVUWURYKIAG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a potent and selective ATP-competitive inhibitor of the BRAF V600E mutant kinase, a key oncogenic driver in several cancers. The V600E mutation constitutively activates the BRAF kinase, leading to hyperactivation of the MAPK/ERK signaling pathway, which promotes uncontrolled cellular proliferation and survival. This compound has been developed as a crucial research tool for investigating the pathogenesis and treatment of malignancies such as melanoma, colorectal cancer, and papillary thyroid cancer, where the BRAF V600E mutation is prevalent. By specifically targeting the mutant BRAF protein, it enables researchers to dissect the downstream signaling consequences of pathway inhibition, study mechanisms of acquired resistance to targeted therapy, and evaluate combination treatment strategies in preclinical models. Its core research value lies in its utility for validating BRAF V600E as a therapeutic target and for supporting the development of novel anti-cancer agents aimed at this critical oncogenic node. Furthermore, this inhibitor serves as a valuable compound for high-throughput screening assays and for studying the complex feedback mechanisms within the RAF-MEK-ERK cascade.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN5O2/c1-13(2)20-18-11-25-29(17-9-5-15(24)6-10-17)21(18)22(31)28(27-20)12-19(30)26-16-7-3-14(23)4-8-16/h3-11,13H,12H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJJVUWURYKIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the 4-chlorophenyl and 4-fluorophenyl groups: These groups can be introduced via nucleophilic aromatic substitution reactions using suitable halogenated precursors.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolo[3,4-d]pyridazinone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[3,4-d]pyridazinone core, potentially yielding alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenated precursors and strong bases or acids are typically employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analysis suggests that modifications in the substituents can enhance antibacterial potency.

Anticancer Potential

The pyrazolo[3,4-d]pyridazine scaffold has been investigated for its anticancer properties. Compounds within this class have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. A study highlighted a series of pyrazolo derivatives that exhibited cytotoxic effects against human cancer cell lines .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of pyrazolo compounds. Some studies suggest that these compounds can modulate neurotransmitter systems and exhibit antioxidant activities, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several derivatives of pyrazolo[3,4-d]pyridazine and evaluated their antimicrobial activity against clinical isolates of resistant bacteria. The results indicated that certain modifications led to enhanced activity compared to standard antibiotics . The most effective compound demonstrated an MIC (Minimum Inhibitory Concentration) comparable to leading treatments for resistant strains.

Case Study 2: Anticancer Screening

In another investigation, a library of pyrazolo[3,4-d]pyridazine derivatives was screened for anticancer activity against various tumor cell lines. One specific derivative showed remarkable selectivity towards cancer cells with minimal toxicity to normal cells, highlighting its potential as a lead compound for further development .

Data Tables

Application AreaCompound ActivityReference
AntimicrobialEffective against E. coli
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveModulates neurotransmitter systems

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, leading to the modulation of various biological pathways. The pyrazolo[3,4-d]pyridazinone core is known to interact with kinases and other signaling proteins, which may contribute to its biological activity.

Comparison with Similar Compounds

Key Observations :

Core Heterocycle: The pyrazolo[3,4-d]pyridazin core in the target compound differs from the pyrazolo[3,4-b]pyridine cores in compounds 4f and 4h. Pyrazolo[3,4-b]pyridine derivatives (e.g., 4f, 4h) exhibit planarity conducive to π-π stacking, whereas the pyridazin core may introduce steric constraints due to additional nitrogen atoms.

Substituent Effects: Halogenated Aryl Groups: The 4-fluorophenyl and 4-chlorophenyl groups in the target compound and 4f enhance lipophilicity and metabolic stability compared to the nitro group in 4h. Alkyl Groups: The propan-2-yl group in the target compound may improve solubility in nonpolar environments compared to the methyl group in 4f and 4h.

Physicochemical and Spectroscopic Properties

Property Target Compound Compound 4f Compound 4h
Melting Point Not reported 214–216°C 231–233°C
IR Stretches (cm⁻¹) Not reported 3325 (-NH), 1684 (C=O) 3333 (-NH), 1668 (C=O)
¹H NMR Features Not reported δ 1.79 (CH₃), 10.08 (-NH) δ 1.88 (CH₃), 10.13 (-NH)

Analysis :

  • Melting Points : Higher melting points in 4h (231–233°C) vs. 4f (214–216°C) suggest increased crystallinity due to the nitro group’s strong intermolecular interactions.
  • IR Data : Consistent C=O and -NH stretches across analogs indicate stable amide linkages.
  • ¹H NMR : Methyl groups (δ ~1.8 ppm) and deshielded -NH protons (δ ~10 ppm) are common features, confirming structural homology .

Biological Activity

N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic potential of this compound based on diverse research findings.

Chemical Structure and Synthesis

The compound can be characterized by its complex structure featuring a pyrazolo[3,4-d]pyridazine core, which is known for various biological activities. The synthesis typically involves multi-step reactions that include the formation of the pyrazolo ring and subsequent modifications to introduce the chlorophenyl and fluorophenyl groups.

Antimicrobial Activity

Several studies have indicated that derivatives of pyrazolo compounds exhibit antimicrobial properties. For instance, a study demonstrated that related compounds showed moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

Anticancer Properties

Research has highlighted the anticancer potential of compounds with similar structures. In particular, pyrazolo derivatives have been investigated for their ability to inhibit cancer cell proliferation. One study reported that certain pyrazolo compounds induced apoptosis in cancer cells by activating specific signaling pathways .

Anti-inflammatory Effects

Compounds similar to this compound have also shown anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazolo ring or substituents on the phenyl groups can significantly influence potency and selectivity against specific biological targets.

Modification Effect on Activity
Chlorine substitution on phenylEnhanced antibacterial activity
Fluorine substitutionIncreased potency against cancer cell lines
Alkyl chain length variationAltered pharmacokinetics and bioavailability

Case Studies

  • Anticancer Study : A case study involving a related pyrazolo compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value in the low micromolar range. The study suggested that the mechanism involved apoptosis induction through mitochondrial pathways .
  • Antimicrobial Screening : Another study assessed a series of pyrazolo derivatives for their antimicrobial efficacy. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria compared to those with electron-donating groups .

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